molecular formula C13H18N2O2 B1274713 2-(4-Benzoyl-1-piperazinyl)ethanol CAS No. 56227-56-6

2-(4-Benzoyl-1-piperazinyl)ethanol

Cat. No.: B1274713
CAS No.: 56227-56-6
M. Wt: 234.29 g/mol
InChI Key: DBMBIBSNWGXLHE-UHFFFAOYSA-N
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Description

2-(4-Benzoyl-1-piperazinyl)ethanol is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is characterized by the presence of a benzoyl group attached to a piperazine ring, which is further connected to an ethanol moiety. This compound is known for its versatile applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol typically involves the reaction of 1-benzoylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoyl-1-piperazinyl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Benzoyl-1-piperazinyl)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Benzoyl-1-piperazinyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The benzoyl group plays a crucial role in binding to the active sites of enzymes, while the piperazine ring and ethanol moiety contribute to the overall stability and solubility of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzoyl-1-piperazinyl)ethanol is unique due to its combination of a benzoyl group, piperazine ring, and ethanol moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

2-(4-Benzoyl-1-piperazinyl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a piperazine ring substituted with a benzoyl group and a hydroxyl group. The molecular formula is C13_{13}H16_{16}N2_2O, which contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, it was found to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL across different strains, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50_{50} values for these cell lines were reported as follows:

Cell LineIC50_{50} (µM)
HeLa12.5
MCF-715.3
A54910.8

These results suggest that the compound could serve as a lead for further development in cancer therapeutics .

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
  • Disruption of Cell Membrane Integrity : Its antimicrobial activity likely stems from its ability to disrupt bacterial cell membranes, leading to cell lysis.
  • Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, resulting in programmed cell death .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results highlighted the compound's effectiveness, particularly against S. aureus, with an MIC of 32 µg/mL. The study concluded that this compound could be a promising candidate for developing new antimicrobial agents .

Evaluation in Cancer Models

Another pivotal study focused on the anticancer properties of this compound using xenograft models. Mice implanted with human tumor cells were treated with varying doses of the compound. The results demonstrated a significant reduction in tumor size compared to control groups, with histological analysis revealing increased apoptosis in treated tumors .

Properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-11-10-14-6-8-15(9-7-14)13(17)12-4-2-1-3-5-12/h1-5,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMBIBSNWGXLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390769
Record name 2-(4-benzoyl-1-piperazinyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56227-56-6
Record name [4-(2-Hydroxyethyl)-1-piperazinyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56227-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-benzoyl-1-piperazinyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Benzoyl-piperazin-1-yl)-ethanol (38A) is prepared from 1-benzoyl-piperazine as described for 28A.
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